p-Menthan-7-ol is classified as a monoterpenoid alcohol, a subclass of terpenes that are derived from the essential oils of plants. Its structural characteristics and functional groups categorize it under organic compounds, specifically those containing hydroxyl groups (-OH).
The synthesis of p-Menthan-7-ol can be achieved through several methods:
The molecular structure of p-Menthan-7-ol consists of a cyclohexane ring with a hydroxyl group attached to one of its carbon atoms. Key features include:
The specific arrangement of atoms contributes to its unique properties and reactivity.
p-Menthan-7-ol participates in various chemical reactions typical for alcohols:
These reactions are essential for modifying its properties or creating derivatives that may have different applications.
The mechanism of action for p-Menthan-7-ol primarily relates to its role as a fragrance agent:
These interactions are crucial for its effectiveness in perfumes and other scented products.
These properties make p-Menthan-7-ol suitable for various applications across industries.
p-Menthan-7-ol has diverse applications primarily within the fragrance industry:
The systematic IUPAC name for p-Menthan-7-ol is (4-propan-2-ylcyclohexyl)methanol, reflecting its core chemical structure: a cyclohexane ring substituted at the 4-position with an isopropyl group (propan-2-yl) and a hydroxymethyl group (methanol) [5] . Its molecular formula is C₁₀H₂₀O, corresponding to a molecular weight of 156.26 g/mol [3] [5] . The structure comprises a six-membered alicyclic ring with two functional groups:
Stereochemistry is critical, as the cyclohexane ring adopts chair conformations. The relative positions of the isopropyl and hydroxymethyl groups (axial/equatorial) determine the compound’s physical and olfactory properties [4] [7].
Synthesis Routes:
Table 1: Key Structural Identifiers of p-Menthan-7-ol
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | (4-propan-2-ylcyclohexyl)methanol |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.26 g/mol |
| Canonical SMILES | CC(C)C1CCC(CC1)CO |
| InChIKey | KHWTYGFHPHRQMP-UHFFFAOYSA-N |
| Ring Functionalization | 4-position: isopropyl; 1-position: CH₂OH |
p-Menthan-7-ol is registered under multiple CAS numbers, distinguishing its isomeric forms:
The compound is marketed under several synonyms, primarily in the fragrance industry:
Table 2: CAS Registry and Common Synonyms
| CAS Number | Designation | Notable Synonyms |
|---|---|---|
| 13828-37-0 | cis-p-Menthan-7-ol | cis-Muguet Shiseol; cis-Tetrahydroperillyl alcohol |
| 79355-94-5 | Isomeric Mixture | Mayol; p-Menthan-7-ol (generic) |
| 5502-75-0 | p-Menthan-7-ol (generic) | 4-(1-Methylethyl)cyclohexanemethanol |
Commercial p-menthan-7-ol consists of two stereoisomers: cis and trans, defined by the relative orientation of the isopropyl and hydroxymethyl groups on the cyclohexane ring [1] [7]. The cis isomer (CAS 13828-37-0) positions both substituents on the same face of the ring (equatorial or axial), while the trans isomer places them on opposite faces [4] [7]. Key distinctions include:
The cis isomer’s stereochemistry is explicitly defined by the InChI identifier InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3/t9-,10+, confirming chiral centers at carbons 4 and 1 of the ring [2] [4].
Table 3: Comparative Analysis of Cis and Trans Isomers
| Property | cis-p-Menthan-7-ol | trans-p-Menthan-7-ol |
|---|---|---|
| CAS Number | 13828-37-0 | Not specified in sources |
| Stereodescriptors | (1R,4S) or (1S,4R) configurations | (1R,4R) or (1S,4S) configurations |
| Odor Profile | Fresh, floral (muguet, magnolia) | Herbaceous, camphor-like |
| Commercial Blend | 60–80% | 20–40% |
| Key Applications | Dominant in fine fragrances | Modifies base notes in blends |
The isomers’ physicochemical behaviors (e.g., boiling point, solubility) are nearly identical, but their olfactory impact varies significantly due to stereospecific interactions with olfactory receptors [1] [5]. This stereodependence underscores the importance of isomer separation or selective synthesis in perfumery [1] [7].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4